molecular formula C7H16BrNO2 B13134122 (S)-4-Methyl-2-(methylamino)pentanoicacidhydrobromide CAS No. 65806-93-1

(S)-4-Methyl-2-(methylamino)pentanoicacidhydrobromide

Katalognummer: B13134122
CAS-Nummer: 65806-93-1
Molekulargewicht: 226.11 g/mol
InChI-Schlüssel: UQEPMKFCKFCKOR-RGMNGODLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrobromide is a chemical compound with a specific stereochemistry, indicated by the (S) configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, which ensures the (S) configuration.

    Methylation: The precursor undergoes methylation to introduce the methylamino group.

    Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the methylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrobromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-(Aminomethyl)-4-methylpentanoic acid: This compound shares a similar structure but lacks the hydrobromide component.

    Hydrogen bromide derivatives: Compounds containing the hydrobromide group but with different core structures.

Uniqueness

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrobromide is unique due to its specific stereochemistry and the presence of both methylamino and hydrobromide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

65806-93-1

Molekularformel

C7H16BrNO2

Molekulargewicht

226.11 g/mol

IUPAC-Name

(2S)-4-methyl-2-(methylamino)pentanoic acid;hydrobromide

InChI

InChI=1S/C7H15NO2.BrH/c1-5(2)4-6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t6-;/m0./s1

InChI-Schlüssel

UQEPMKFCKFCKOR-RGMNGODLSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)O)NC.Br

Kanonische SMILES

CC(C)CC(C(=O)O)NC.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.